

The Natural Occurrence of 2-Alkyl-Quinolin-4-One Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one

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Introduction

2-Alkyl-quinolin-4-one (AQ) alkaloids are a class of naturally occurring heterocyclic compounds characterized by a quinolin-4-one core substituted with an alkyl chain at the 2-position. These molecules have garnered significant interest within the scientific community due to their diverse biological activities and their presence in a wide range of organisms, from bacteria to plants. In bacteria, particularly the opportunistic human pathogen *Pseudomonas aeruginosa*, AQs play a crucial role as signaling molecules in quorum sensing, regulating virulence factor production and biofilm formation.^{[1][2][3]} In the plant kingdom, these alkaloids are predominantly found in the Rutaceae family and are known for their cytotoxic, antibacterial, and anticholinesterase activities.^[4] This technical guide provides a comprehensive overview of the natural occurrence of 2-alkyl-quinolin-4-one alkaloids, their biosynthesis, and detailed methodologies for their study.

Natural Distribution

The distribution of 2-alkyl-quinolin-4-one alkaloids spans across different biological kingdoms, highlighting their evolutionary significance and diverse functional roles.

Bacterial Origin

The most well-documented bacterial producers of AQs are species belonging to the genus *Pseudomonas*, with *Pseudomonas aeruginosa* being the most extensively studied.^[1] In *P. aeruginosa*, these molecules, often referred to as *Pseudomonas* Quinolone Signals (PQS), are integral components of the pqs quorum sensing system. This system is involved in coordinating the expression of numerous virulence genes in a cell-density-dependent manner. Other bacterial genera, including *Burkholderia* and *Alteromonas*, have also been reported to produce AQs.

Plant Origin

Within the plant kingdom, 2-alkyl-quinolin-4-one alkaloids are characteristic secondary metabolites of the Rutaceae family. Genera such as *Evodia* (now *Tetradium*), *Ruta*, *Zanthoxylum*, and *Balfourodendron* are known to produce a variety of these compounds. For instance, the fruits of *Evodia rutaecarpa* are a rich source of several 2-alkyl-quinolin-4-one alkaloids. These plant-derived AQs often exhibit a broader range of structural diversity in their alkyl chains compared to their bacterial counterparts.

Quantitative Data on Natural Occurrence

The concentration and yield of 2-alkyl-quinolin-4-one alkaloids can vary significantly depending on the source organism and the specific extraction and quantification methods employed. The following tables summarize available quantitative data from the literature.

Table 1: Quantitative Analysis of 2-Alkyl-Quinolin-4-ones in Bacterial Cultures

Compound	Organism	Culture Conditions	Concentration/Yield	Analytical Method	Reference
2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)	<i>Pseudomonas aeruginosa</i> PA14	Liquid culture	13 mg/L (maximum at onset of stationary phase)	LC-MS	
2-heptyl-4-hydroxyquinoline N-oxide (HQNO)	<i>Pseudomonas aeruginosa</i> PA14	Liquid culture	18 mg/L (maximum at onset of stationary phase)	LC-MS	
2-heptyl-4-hydroxyquinoline (HHQ)	<i>Pseudomonas aeruginosa</i> in sputum of cystic fibrosis patients	Clinical samples	Median: 3.3×10^6 c.f.u. g ⁻¹ of sputum	qPCR and AQ analysis	

Table 2: Yield of 2-Alkyl-Quinolone Alkaloids from Plant Sources

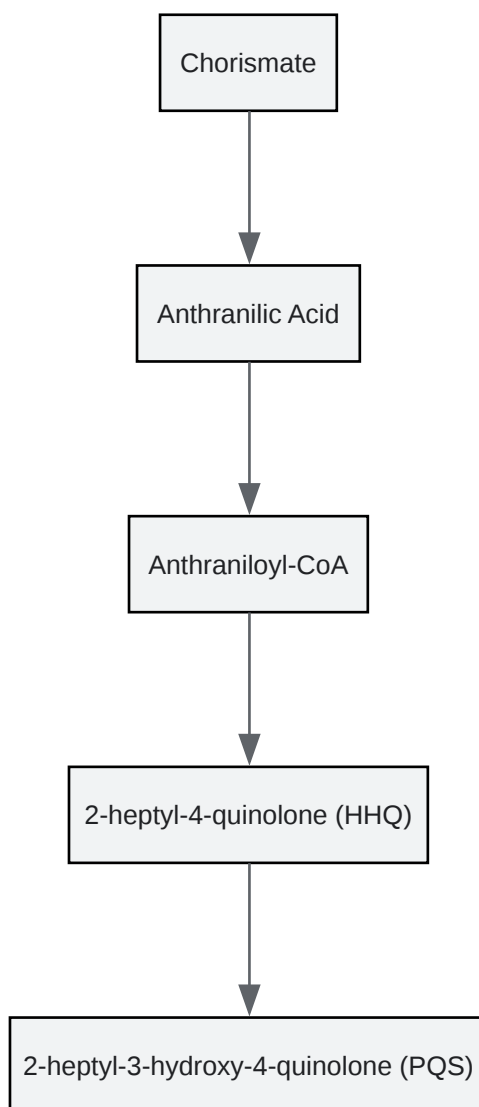
Compound	Plant Source	Plant Part	Yield	Extraction/Isolation Method	Reference
1-methyl-2-[(6Z,9Z)-pentadecadienyl]-4(1H)-quinolone	Tetradium ruticarpum	Fruit	8.4 mg (from 1.1 g crude extract)	Preparative HSCCC	
Dihydroevocarpine	Tetradium ruticarpum	Fruit	27.0 mg (from 1.1 g crude extract)	Preparative HSCCC	
1-methyl-2-pentadecyl-4(1H)-quinolone	Tetradium ruticarpum	Fruit	18.8 mg (from 1.1 g crude extract)	Preparative HSCCC	
1-methyl-2-undecylquinolin-4(1H)-one	Tetradium ruticarpum	Fruit	13.7 mg (from subfraction)	Preparative HSCCC	
(Z)-1-methyl-2-(tridec-5-en-1-yl)quinolin-4(1H)-one	Tetradium ruticarpum	Fruit	14.0 mg (from subfraction)	Preparative HSCCC	
1-methyl-2-nonylquinolin-4(1H)-one	Tetradium ruticarpum	Fruit	15.1 mg (from subfraction)	Preparative HSCCC	

Biosynthesis

The biosynthetic pathways of 2-alkyl-quinolin-4-one alkaloids have been elucidated in both bacteria and plants, revealing interesting convergent evolutionary strategies.

In *Pseudomonas aeruginosa*

In *P. aeruginosa*, the biosynthesis of AQs is initiated from anthranilic acid, which is derived from the shikimate pathway. The key enzymes are encoded by the pqsABCDE operon. PqsA activates anthranilate to anthraniloyl-CoA. PqsD, a condensing enzyme, then catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. The subsequent enzymes, PqsB and PqsC, are involved in the formation of the quinolone ring and the addition of the alkyl chain, which is derived from fatty acid biosynthesis. The final hydroxylation of HHQ to produce the highly active PQS is catalyzed by the monooxygenase PqsH.

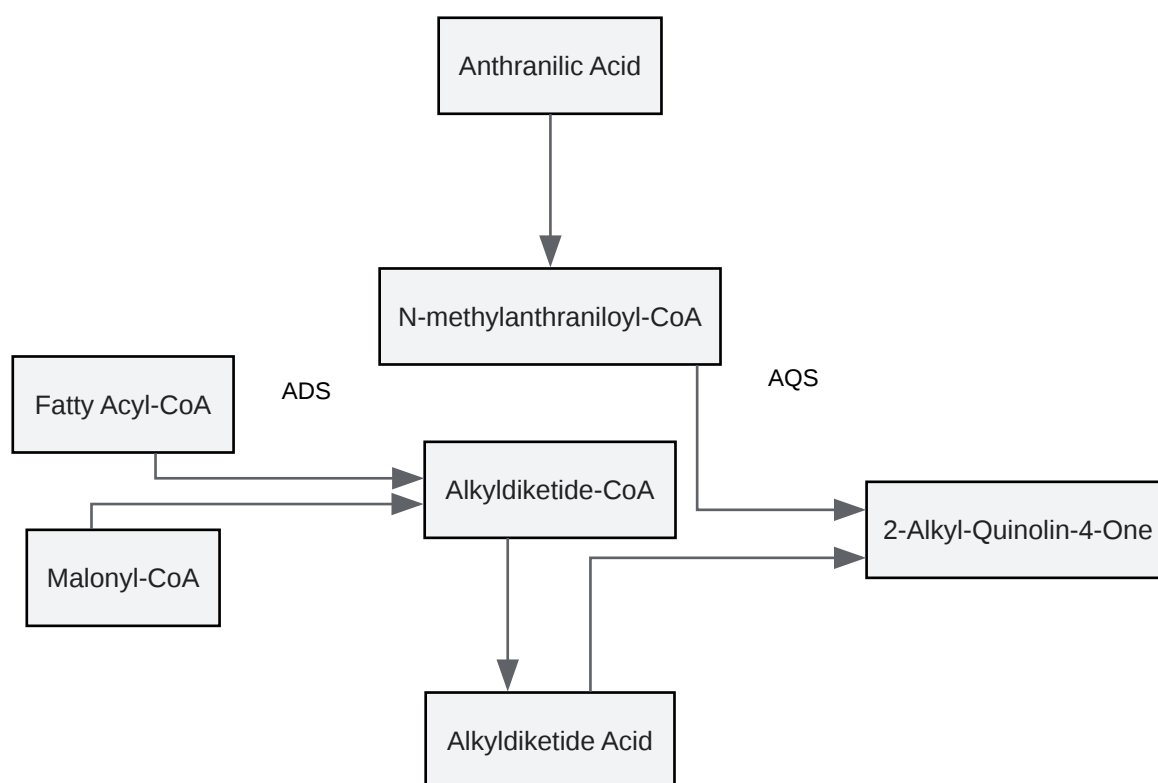


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Caption: Biosynthesis of PQS in *Pseudomonas aeruginosa*.

In *Evodia rutaecarpa*

In the medicinal plant *Evodia rutaecarpa*, the biosynthesis of 2-alkyl-quinolin-4-one alkaloids also starts from an anthranilate derivative, N-methylantraniloyl-CoA. The pathway involves the collaboration of two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). ADS catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to produce an alkyldiketide-CoA. AQS then catalyzes the condensation of the resulting alkyldiketide acid with N-methylantraniloyl-CoA to form the 2-alkyl-quinolin-4-one scaffold.



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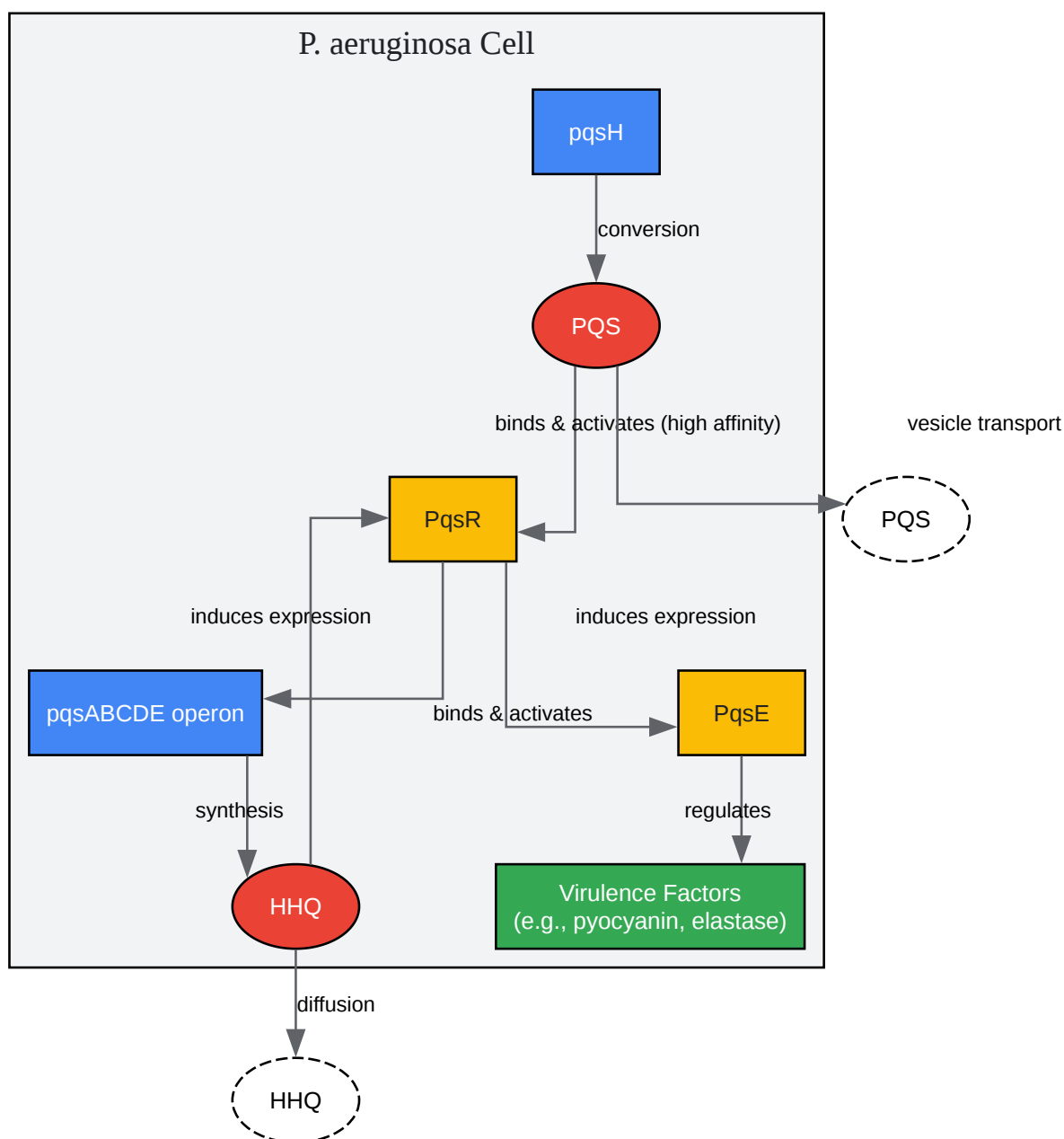
Caption: Biosynthesis of 2-Alkyl-Quinolin-4-Ones in *Evodia rutaecarpa*.

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing

The pqs system is a central component of the complex quorum-sensing network in *P. aeruginosa*, which also includes the las and rhl systems. The pqs system is regulated by the

transcriptional regulator PqsR (also known as MvfR). The signaling molecule 2-heptyl-4-quinolone (HHQ) is synthesized by the products of the pqsABCD operon and is then converted to the more potent 2-heptyl-3-hydroxy-4-quinolone (PQS) by the monooxygenase PqsH. Both HHQ and PQS can bind to and activate PqsR. Activated PqsR induces the expression of the pqsABCDE operon, creating a positive feedback loop. Furthermore, PqsR regulates the expression of numerous virulence factors, either directly or indirectly through the PqsE effector protein.



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Caption: The pqs Quorum Sensing Signaling Pathway in *P. aeruginosa*.

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation for Alkaloid Isolation from Plant Material

This protocol outlines a general workflow for the isolation of bioactive 2-alkyl-quinolin-4-one alkaloids from plant extracts using bioassay-guided fractionation.

1. Plant Material Collection and Preparation:

- Collect the desired plant parts (e.g., fruits, leaves, roots).
- Air-dry the plant material in the shade to prevent degradation of phytochemicals.
- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Crude Extraction:

- Perform exhaustive extraction of the powdered plant material using a suitable solvent, such as methanol or ethanol, through maceration or Soxhlet extraction.
- Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Bioassay of Crude Extract:

- Screen the crude extract for the desired biological activity (e.g., antibacterial, cytotoxic) to confirm its potential.

4. Liquid-Liquid Partitioning (Fractionation):

- Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
- Collect each solvent fraction and evaporate the solvents to yield different fractions.

5. Bioassay of Fractions:

- Test each fraction for biological activity. The most active fraction is selected for further purification.

6. Chromatographic Separation:

- Subject the most active fraction to column chromatography using silica gel or Sephadex LH-20.
- Elute the column with a gradient of solvents to separate the components into sub-fractions.
- Monitor the separation using Thin Layer Chromatography (TLC).

7. Bioassay of Sub-fractions:

- Screen the sub-fractions for biological activity to identify the most potent ones.

8. Isolation of Pure Compounds:

- Purify the active sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure compounds.

9. Structural Elucidation:

- Determine the chemical structure of the isolated pure compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , COSY, HMQC, HMBC).

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Caption: Experimental workflow for bioassay-guided fractionation.

Protocol 2: Quantification of HHQ and PQS from *P. aeruginosa* Culture by HPLC

This protocol is adapted from a method for the quantification of HHQ and PQS from bacterial cultures.

1. Culture Preparation:

- Inoculate *P. aeruginosa* in a suitable liquid medium (e.g., LB broth).
- Incubate at 37°C with shaking until the desired growth phase is reached (e.g., stationary phase).

2. Sample Extraction:

- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant.
- Extract the supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the organic (upper) phase.
- Repeat the extraction process on the aqueous phase.
- Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. Sample Preparation for HPLC:

- Reconstitute the dried extract in a known volume of methanol.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

4. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from, for example, 10% B to 100% B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detector at 254 nm and 313 nm (for HHQ and PQS, respectively) or a fluorescence detector.
- Injection Volume: 20 μL .

5. Quantification:

- Prepare standard curves for HHQ and PQS of known concentrations.
- Integrate the peak areas of HHQ and PQS in the sample chromatograms.
- Calculate the concentration of HHQ and PQS in the original culture based on the standard curves.

Conclusion

2-Alkyl-quinolin-4-one alkaloids represent a fascinating and important class of natural products with significant biological roles in both prokaryotes and eukaryotes. Their function as key signaling molecules in bacterial virulence makes them attractive targets for the development of novel anti-infective agents. Furthermore, the diverse pharmacological activities of plant-derived AQs, including their cytotoxic properties, underscore their potential as lead compounds in drug discovery. The methodologies outlined in this guide provide a framework for researchers to explore the natural occurrence, biosynthesis, and biological functions of these versatile alkaloids, paving the way for future discoveries and applications in medicine and biotechnology.

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- To cite this document: BenchChem. [The Natural Occurrence of 2-Alkyl-Quinolin-4-One Alkaloids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829570#natural-occurrence-of-2-alkyl-quinolin-4-one-alkaloids]

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